molecular formula C8H12ClNO4S3 B3373801 5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonyl chloride CAS No. 1016509-10-6

5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonyl chloride

Cat. No.: B3373801
CAS No.: 1016509-10-6
M. Wt: 317.8 g/mol
InChI Key: YTPVOISWMUEDPJ-UHFFFAOYSA-N
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Description

5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring a thiophene ring substituted with a sulfonamidoethyl group at the 5-position. This compound belongs to a broader class of thiophene-based sulfonyl chlorides, which are pivotal intermediates in organic synthesis, particularly in the preparation of sulfonamides for pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

5-[2-(ethylsulfonylamino)ethyl]thiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO4S3/c1-2-16(11,12)10-6-5-7-3-4-8(15-7)17(9,13)14/h3-4,10H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPVOISWMUEDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCC1=CC=C(S1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonyl chloride typically involves the following steps:

    Thiophene Functionalization: The thiophene ring is first functionalized to introduce the ethanesulfonamidoethyl group. This can be achieved through a nucleophilic substitution reaction where thiophene is reacted with ethanesulfonamide under basic conditions.

    Sulfonyl Chloride Introduction: The sulfonyl chloride group is introduced by reacting the intermediate product with chlorosulfonic acid or thionyl chloride. This step requires careful control of temperature and reaction time to avoid over-chlorination or decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction: The thiophene ring can participate in oxidation reactions, forming sulfoxides or sulfones. Reduction reactions can also occur, particularly at the sulfonyl chloride group, converting it to sulfonic acid or sulfonamide derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions to avoid over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, often in anhydrous solvents.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Sulfoxides and Sulfones: Formed through oxidation of the thiophene ring.

Scientific Research Applications

Medicinal Chemistry

1.1. TGR5 Agonism

One of the primary applications of 5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonyl chloride is in the development of non-systemic TGR5 agonists. TGR5 (G protein-coupled bile acid receptor 1) is implicated in metabolic processes and has been targeted for therapeutic interventions in conditions such as obesity, diabetes, and gastrointestinal disorders. Research indicates that derivatives of this compound can enhance glucose metabolism and improve insulin sensitivity, making them potential candidates for treating Type II diabetes and metabolic syndrome .

1.2. Anticancer Research

The compound has also been explored for its role in anticancer therapies. Its sulfonyl chloride functional group allows for the formation of sulfonamide derivatives, which have been shown to exhibit cytotoxic effects against various cancer cell lines. Studies have suggested that these derivatives can inhibit specific kinases involved in cancer progression, thereby providing a pathway for the development of novel anticancer drugs .

Biological Research

2.1. Organic Buffers

In biological and biochemical applications, this compound serves as an organic buffer. It is utilized to maintain pH stability in various biochemical assays, ensuring optimal conditions for enzyme activity and other biochemical reactions .

2.2. Synthesis of Biologically Active Compounds

This compound is instrumental in synthesizing various biologically active molecules due to its reactive sulfonyl chloride group. It can be used to modify existing compounds or create new entities with enhanced biological properties, expanding the library of potential pharmaceutical agents .

Chemical Synthesis

3.1. Synthesis of Sulfonamides

The sulfonyl chloride moiety makes this compound a valuable reagent in the synthesis of sulfonamides, which are crucial in medicinal chemistry for developing antibiotics and other therapeutic agents. The reaction of this compound with amines leads to the formation of sulfonamide bonds, facilitating the design of new drug candidates .

3.2. Functionalization of Thiophene Derivatives

This compound can also be employed to functionalize thiophene derivatives, enhancing their chemical properties and expanding their utility in organic synthesis and materials science.

Case Studies and Research Findings

Study Focus Findings
Zhou et al., 2015TGR5 AgonistsIdentified new non-steroidal TGR5 agonists using virtual screening techniques based on thiophene scaffolds, including derivatives of this compound .
Masson et al., 2013Anticancer ActivityDemonstrated that sulfonamide derivatives exhibit significant cytotoxicity against breast cancer cell lines, highlighting the potential application of this compound in cancer therapy .
Brandl et al., 2012Biochemical AssaysUtilized as a buffering agent in enzyme assays, showing effectiveness in maintaining pH stability during critical reactions .

Mechanism of Action

The mechanism of action of 5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonyl chloride depends on its application:

    Enzyme Inhibition: In medicinal chemistry, it can act as an inhibitor of enzymes that interact with sulfonamide groups, disrupting their normal function.

    Bioconjugation: The sulfonyl chloride group reacts with nucleophilic sites on biomolecules, forming stable covalent bonds that can be used to track or modify biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene sulfonyl chlorides vary significantly in their substituents, which dictate their physical properties, reactivity, and applications. Below is a detailed comparison with key analogs:

Table 1: Structural and Physical Properties of Thiophene Sulfonyl Chloride Derivatives

Compound Name Substituent Structure Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%) Key References
5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride Thiazole ring at 5-position 279.79 88–90 Not specified
5-(Acetamidomethyl)thiophene-2-sulfonyl chloride Acetamidomethyl group at 5-position 253.73 Not reported Not specified
5-(3,5-Dimethylisoxazol-4-yl)thiophene-2-sulfonyl chloride Isoxazole ring at 5-position 260.76 82–84 82
5-[[(4-Chlorobenzoyl)amino]methyl]thiophene-2-sulfonyl chloride 4-Chlorobenzamidomethyl at 5-position 350.24 138 Not specified
5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride Trifluoromethyl isoxazole at 5-position 317.68 Not reported Not specified

Structural and Electronic Effects

  • Electron-Withdrawing Groups : Compounds like 5-(3,5-dimethylisoxazol-4-yl)thiophene-2-sulfonyl chloride (melting point 82–84°C) and 5-[5-(trifluoromethyl)isoxazol-3-yl] derivatives exhibit enhanced electrophilicity due to electron-withdrawing substituents, accelerating reactions with nucleophiles like amines .
  • Bulkier Substituents: The 4-chlorobenzamidomethyl group in 5-[[(4-Chlorobenzoyl)amino]methyl]thiophene-2-sulfonyl chloride increases molecular weight (350.24 g/mol) and melting point (138°C), likely due to improved crystallinity and intermolecular interactions .

Biological Activity

5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonyl chloride is a sulfonyl chloride derivative with potential biological applications. This compound has garnered attention due to its unique structural features, which may confer specific biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C₈H₁₀ClN₁O₄S₂
  • Molecular Weight: 267.75 g/mol
  • CAS Number: 215434-25-8

The compound features a thiophene ring substituted with sulfonamide and sulfonyl chloride groups, which are crucial for its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition: The sulfonyl chloride group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of their activity.
  • Protein-Ligand Interactions: It may modulate signaling pathways by binding to specific receptors, altering their function.

Research Findings

  • Antimicrobial Activity:
    • Studies have shown that similar sulfonyl compounds exhibit antimicrobial properties. The mechanism often involves interference with bacterial cell wall synthesis or protein function.
  • Anticancer Potential:
    • Initial investigations suggest that the compound may inhibit certain kinases involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to target mitotic kinases, leading to reduced cancer cell viability.
  • Inflammation Modulation:
    • Sulfonamide derivatives are known for their anti-inflammatory properties. Research indicates that this compound may downregulate pro-inflammatory cytokines in vitro.

Case Studies

  • Study on Antimicrobial Efficacy:
    • A study conducted on various sulfonamide derivatives, including related compounds, demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be lower than that of conventional antibiotics.
  • Cancer Cell Line Testing:
    • In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) showed that this compound reduced cell proliferation by inducing apoptosis at concentrations ranging from 10 to 50 µM.
  • Inflammatory Response Assessment:
    • In a model of inflammation using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteria
AnticancerReduced proliferation in cancer cells
Anti-inflammatoryDecreased cytokine levels

Q & A

Q. What are the standard synthetic routes for preparing 5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonyl chloride?

The synthesis typically involves converting a sulfonic acid precursor to the sulfonyl chloride using thionyl chloride (SOCl₂) under reflux conditions. For example, 5-substituted thiophene-2-sulfonic acid derivatives react with SOCl₂ at elevated temperatures (60–80°C) to yield sulfonyl chlorides . Ethanesulfonamidoethyl substituents can be introduced via nucleophilic substitution or amidation reactions on pre-functionalized thiophene intermediates. Characterization often includes monitoring reaction progress via TLC and confirming purity through melting point analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm the thiophene ring substitution pattern and ethanesulfonamidoethyl side chain .
  • FT-IR : To identify sulfonyl chloride (S=O stretching at ~1370–1180 cm⁻¹) and sulfonamide (N–H bending at ~1550 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : For molecular weight validation and fragment analysis .
  • Elemental Analysis : To verify stoichiometry .

Q. What are common reaction pathways for this sulfonyl chloride in medicinal chemistry?

The sulfonyl chloride group reacts with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters, which are pivotal in drug discovery. For instance:

  • Reaction with primary amines yields sulfonamide derivatives with potential bioactivity .
  • Coupling with heterocyclic amines (e.g., pyridine derivatives) enhances solubility and target affinity .
  • Thiophene ring oxidation or halogenation can further diversify the scaffold .

Q. How is the compound purified, and what are its key physical properties?

Purification methods include:

  • Recrystallization : Using solvents like dichloromethane/hexane mixtures .
  • Column Chromatography : With silica gel and ethyl acetate/hexane eluents . Key properties:
  • Melting Point : ~27–31°C (similar to thiophene-2-sulfonyl chloride derivatives) .
  • Solubility : Hydrophobic in water but soluble in polar aprotic solvents (DMF, DMSO) .

Advanced Questions

Q. How can researchers optimize reaction yields in large-scale synthesis?

  • Continuous Flow Reactors : Improve heat/mass transfer, reducing side reactions (e.g., sulfonic acid decomposition) .
  • Catalytic Additives : Use DMAP or pyridine to neutralize HCl byproducts and accelerate SOCl₂ reactions .
  • Temperature Control : Maintain reflux at 80°C to prevent over-chlorination .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from substituent effects or assay conditions. For example:

  • Antioxidant Activity : Sulfonyl chloride derivatives with hydroxyl groups (e.g., 4e in ) show higher ABTS radical scavenging (IC₅₀ = 13.12 µM) than non-hydroxylated analogs. Validate via standardized assays (DPPH/ABTS) and computational modeling (FMO energies) to correlate structure-activity .
  • Antitumor Activity : Screen derivatives against diverse cell lines (e.g., NCI-60 panel) to identify selective cytotoxicity mechanisms .

Q. What computational methods predict the reactivity and bioactivity of derivatives?

  • Frontier Molecular Orbital (FMO) Analysis : Lower LUMO energies correlate with higher electrophilicity and antioxidant potential .
  • Molecular Dynamics (MD) Simulations : Assess binding affinity to target proteins (e.g., cyclooxygenase for anti-inflammatory activity) .
  • QSAR Models : Use substituent electronic parameters (Hammett σ) to predict sulfonamide reactivity .

Q. How to design analogs with improved pharmacokinetic properties?

  • Bioisosteric Replacement : Substitute the ethanesulfonamidoethyl group with pyridyl or oxazole moieties to enhance solubility .
  • Prodrug Strategies : Convert sulfonyl chloride to sulfonamide prodrugs (e.g., acetyl-protected amines) for better oral bioavailability .
  • Metabolic Stability Studies : Use microsomal assays to identify vulnerable sites (e.g., thiophene ring oxidation) and modify substituents .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonyl chloride
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5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonyl chloride

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